![molecular formula C19H14N2O2S2 B2552563 N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide CAS No. 304861-32-3](/img/structure/B2552563.png)
N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
The compound "N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones are heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom. They have been extensively studied for their potential pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves multicomponent reactions, which can be facilitated by microwave irradiation to enhance reaction rates. For instance, a series of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl) benzamide derivatives were synthesized under microwave irradiation, demonstrating the efficiency of this method in producing thiazolidinone compounds with potential anticonvulsant properties . Similarly, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives were synthesized through a one-pot, multicomponent synthesis involving unsymmetrical thioureas, various amines, and methyl bromoacetate .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. Single-crystal X-ray analysis is often employed to characterize these compounds, providing detailed insights into their molecular geometry and conformation . The presence of various substituents on the thiazolidinone ring can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including cyclocondensation and condensation with different reagents, to yield a wide array of compounds with diverse biological activities. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been reported as a "green" synthesis method for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . Additionally, thiazolidinone compounds can react with aromatic amines, chloroacetyl chloride, thioglycolic acid, and hydrazine hydrate to produce various derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. The antimicrobial activity of thiazolidinone derivatives has been linked to their molecular properties, with some compounds exhibiting potent activity against bacterial and fungal species . The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the antimicrobial activity of these compounds .
Scientific Research Applications
Antimicrobial Properties
Antimicrobial Activity
This compound and its derivatives have been investigated for their antimicrobial activities. Compounds synthesized using 5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acet- and propionamides showed activity against Staphylococcus aureus (Frolov et al., 2017). Other derivatives have also demonstrated antimicrobial potency against various bacterial and fungal species (Incerti et al., 2017).
Synthesis in "Green" Chemistry Context
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, a related compound, was accomplished using water as a reaction medium, adhering to the principles of green chemistry (Horishny & Matiychuk, 2020).
Anticancer Properties
- Anticancer Potentials: Certain derivatives have shown potential as anticancer agents. For instance, N-(2-(5-(4-hydroxybenzylidene)-2-(4- methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide demonstrated significant anticancer activity (Deep et al., 2016).
Anti-Inflammatory and Other Biological Activities
- Anti-inflammatory Activity: Some derivatives have been synthesized with anti-inflammatory activity, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides (Sunder & Maleraju, 2013).
Synthesis and Characterization
- Synthetic Methods: Various methods have been employed for synthesizing these compounds, including microwave-assisted synthesis and multicomponent synthesis, highlighting the diverse synthetic strategies available for creating these derivatives (Zidar et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c22-17(15-11-5-2-6-12-15)20-21-18(23)16(25-19(21)24)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHBKVHUMZPLY-NJKRNUQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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